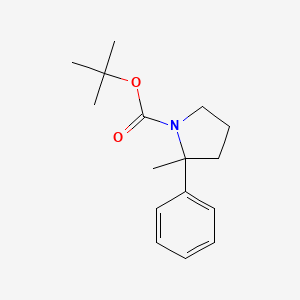
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine (commonly referred to as Boc-protected pyrrolidine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The molecular formula of this compound is C15H21NO2, and its CAS number is 869646-92-4.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Boc Protection : The amine group in the pyrrolidine is protected using Boc anhydride in the presence of a base, such as triethylamine, to yield the final product.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, research focusing on BACE1 inhibitors, which are relevant in Alzheimer's disease treatment, has shown that modified pyrrolidines can effectively inhibit this enzyme. The introduction of various substituents on the phenyl ring has been correlated with enhanced inhibitory activity against BACE1, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Neuropharmacological Effects
Pyrrolidine derivatives have also been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Studies have demonstrated that certain pyrrolidine analogs can modulate nAChR activity, potentially offering therapeutic benefits in conditions such as depression and cognitive decline .
Study on BACE1 Inhibition
A notable study synthesized a series of pyrrolidine derivatives aimed at inhibiting BACE1. The research highlighted that specific modifications to the pyrrolidine scaffold led to increased potency against BACE1, with one derivative showing an IC50 value of 7.4 nM. This finding underscores the potential of pyrrolidine-based compounds in developing new treatments for Alzheimer's disease .
Neuropharmacological Research
Another investigation assessed the efficacy of various substituted pyrrolidines on α4β2-nicotinic acetylcholine receptors. The results indicated that certain analogs exhibited full agonist activity, significantly enhancing receptor activation compared to standard controls. This suggests a promising avenue for developing new neuropharmacological agents targeting cognitive disorders .
Data Summary Table
| Compound | Biological Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Pyrrolidine Derivative A | BACE1 Inhibition | 7.4 | BACE1 |
| Pyrrolidine Derivative B | nAChR Agonism | Not specified | α4β2-nAChR |
Propiedades
IUPAC Name |
tert-butyl 2-methyl-2-phenylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)19-14(18)17-12-8-11-16(17,4)13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKCKEBYRZVJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














